2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
2,5-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O3S/c1-28-19-8-7-18-22-16(11-25(18)23-19)12-3-2-4-14(9-12)24-29(26,27)17-10-13(20)5-6-15(17)21/h2-11,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWHJWICRKEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide includes several functional groups that contribute to its biological activity:
- Fluoro groups : Increase lipophilicity and influence binding interactions.
- Methoxy group : May enhance solubility and bioavailability.
- Imidazo[1,2-b]pyridazine moiety : Known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-b]pyridazine derivatives. For instance, compounds with similar scaffolds have shown significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum in vitro. The structure-activity relationship (SAR) analysis indicates that modifications at the C2 and C6 positions of the imidazo ring can significantly enhance antimicrobial efficacy .
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mm MIC90 (μg/mL) |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | 1.51 |
| 2a | BnS | Ph | 0.5 | 0.25 |
| 3a | BnNMe | Ph | 1 | 0.5 |
The above table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives, illustrating the potent activity of certain substitutions .
Anti-inflammatory Activity
The compound's potential as a phosphodiesterase-4 (PDE4) inhibitor has also been investigated. PDE4 is a target for treating inflammatory diseases such as asthma and COPD. Inhibitors of PDE4 can reduce inflammation by increasing intracellular cAMP levels, which leads to decreased activation of inflammatory cells .
Preliminary data suggest that derivatives of imidazo[1,2-b]pyridazine may exhibit selective inhibition of PDE4, leading to significant anti-inflammatory effects in animal models . Further studies are required to elucidate the specific mechanisms involved.
The mechanism by which 2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide exerts its biological effects likely involves:
- Binding to specific receptors or enzymes , modulating their activity.
- Influencing signaling pathways related to inflammation and microbial resistance.
The exact molecular targets remain to be fully characterized but are expected to include key enzymes involved in inflammatory responses and bacterial metabolism .
Case Studies
Several case studies have been published highlighting the biological activities of related compounds:
- Antimycobacterial Activity : A study demonstrated that derivatives with specific substitutions exhibited MIC values as low as 0.5 μg/mL against Mtb, indicating strong potential for development as therapeutic agents against tuberculosis .
- PDE4 Inhibition : Research into PDE4 inhibitors derived from similar scaffolds showed promising results in reducing airway hyperreactivity in asthmatic models, suggesting that compounds like 2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide could be effective in treating respiratory conditions .
Applications De Recherche Scientifique
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substituents | Two fluorine atoms at positions 2 and 5 |
| Imidazo[1,2-b]pyridazine | Core structure providing biological activity |
| Methoxy Group | Enhances solubility and biological activity |
| Sulfonamide Group | Imparts antibacterial properties |
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship analysis indicates that compounds with specific substitutions on the phenyl and imidazo moieties show enhanced efficacy against Mtb. For instance, modifications at the C2 and C6 positions have been shown to influence the minimum inhibitory concentration (MIC) values significantly.
Case Study: Antimycobacterial Efficacy
A study by Moraski et al. identified several derivatives with promising antimycobacterial activity. The most active compounds were characterized by:
- A phenyl group with fluorine substituents at C2.
- A methoxy function at C3.
- A benzyl-heteroatom moiety at C6.
The MIC values for selected compounds against Mtb were recorded as follows:
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) |
|---|---|---|---|
| 1a | BnO | Ph | 1 |
| 2a | BnS | Ph | 0.5 |
| 3a | BnNMe | Ph | 1 |
These findings indicate that specific structural modifications can enhance the compound's effectiveness against Mtb .
Anticancer Properties
In addition to its antimicrobial potential, this compound may also exhibit anticancer properties. The imidazo[1,2-b]pyridazine core has been associated with various biological activities, including inhibition of cancer cell proliferation. The presence of multiple fluorine atoms may contribute to improved binding affinity to target proteins involved in cancer progression.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves several key steps that allow for the modification of functional groups to optimize biological activity. The synthetic pathways typically include:
- Formation of the Imidazo Core : This is achieved through cyclization reactions involving appropriate precursors.
- Fluorination : Introduction of fluorine atoms at specific positions to enhance lipophilicity.
- Sulfonamide Formation : Coupling reactions to introduce the sulfonamide group.
Structure-Activity Relationship Insights
The SAR studies emphasize that:
- Fluorine substituents are crucial for enhancing biological activity.
- The methoxy group significantly improves solubility and bioavailability.
- The choice of substituents on the phenyl ring can dramatically affect antimicrobial potency.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step protocols, including coupling reactions between sulfonamide precursors and imidazo[1,2-b]pyridazine intermediates. Key steps include:
- Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–110°C) .
- Sulfonylation of the amine group using 2,5-difluorobenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
- Monitoring progress via thin-layer chromatography (TLC) and purification via column chromatography with gradients of ethyl acetate/hexane . Yield optimization requires strict control of pH (neutral to slightly basic) and exclusion of moisture .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify substituent positions and assess purity. For example, the methoxy group at C6 of the imidazo[1,2-b]pyridazine ring appears as a singlet near δ 3.9 ppm .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., [M+H]+ ion) with ≤ 5 ppm error .
- Infrared Spectroscopy (IR): Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and N-H bends (1540–1580 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Sulforhodamine B (SRB) Assay: Quantify cytotoxicity in cancer cell lines (e.g., NCI-60 panel) by measuring cellular protein content after 48–72 hours of exposure. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm .
- Enzyme Inhibition Assays: Test sulfonamide interactions with carbonic anhydrase isoforms (e.g., CA-IX/XII) using stopped-flow CO₂ hydration methods .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or CA isoforms). Prioritize derivatives with improved hydrogen-bonding interactions at the sulfonamide moiety .
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) to identify favorable modifications (e.g., electron-withdrawing groups at the difluorophenyl ring) .
Q. How can crystallography resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in acetonitrile/water. Use programs like ORTEP-III (for structure visualization) and WinGX (for refinement) to determine bond lengths/angles and confirm regiochemistry of the imidazo[1,2-b]pyridazine core .
- Electron Density Maps: Analyze residual density to identify potential solvent molecules or disorder in the sulfonamide group .
Q. How can contradictory biological activity data across assay systems be resolved?
- Assay Triangulation: Compare results from orthogonal assays (e.g., SRB cytotoxicity vs. ATP-based viability assays) to rule out false positives .
- Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes (human/rat) and plasma protein binding via equilibrium dialysis. Poor solubility (logP > 3) may explain discrepancies in cellular vs. enzymatic assays .
Q. What strategies improve selectivity for specific biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
